molecular formula C14H13N3O B13105192 7-Methoxyacridine-3,9-diamine CAS No. 154266-79-2

7-Methoxyacridine-3,9-diamine

Cat. No.: B13105192
CAS No.: 154266-79-2
M. Wt: 239.27 g/mol
InChI Key: COELTKVWLJSURO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyacridine-3,9-diamine typically involves the Bernthsen synthesis method. This method uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the correct positioning of the methoxy and diamine groups on the acridine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Methoxyacridine-3,9-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-Methoxyacridine-3,9-diamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

154266-79-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

7-methoxyacridine-3,9-diamine

InChI

InChI=1S/C14H13N3O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,15H2,1H3,(H2,16,17)

InChI Key

COELTKVWLJSURO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N

Origin of Product

United States

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